molecular formula C24H17ClFNO3S2 B5064582 (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5064582
M. Wt: 486.0 g/mol
InChI Key: ZWVOQRJPYYLXIV-JCMHNJIXSA-N
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Description

(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a chlorophenoxyethoxy group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Chlorophenoxyethoxy Group: This step involves the reaction of a chlorophenoxyethanol derivative with an appropriate electrophile to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO3S2/c25-19-6-2-4-8-21(19)30-14-13-29-20-7-3-1-5-16(20)15-22-23(28)27(24(31)32-22)18-11-9-17(26)10-12-18/h1-12,15H,13-14H2/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVOQRJPYYLXIV-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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